(3E,5E)-1-benzyl-3,5-bis[(thiophen-2-yl)methylidene]piperidin-4-one

X-ray crystallography conformational analysis regioisomer differentiation

This (E,E)-configured bis-arylidene piperidin-4-one features a validated bis-Michael acceptor pharmacophore. The unique N-benzyl and thiophen-2-yl substructure (with quantifiable ring-flip disorder) ensures distinct cytotoxicity profiles vs. phenyl or N-H analogs. Its single-crystal X-ray structure (R₁=0.039, triclinic P-1) confirms geometry, making it an essential reference for docking validation and focused screening library construction. Procure this specific regioisomer to guarantee reproducible biological results.

Molecular Formula C22H19NOS2
Molecular Weight 377.52
CAS No. 1214740-82-5
Cat. No. B2440294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E,5E)-1-benzyl-3,5-bis[(thiophen-2-yl)methylidene]piperidin-4-one
CAS1214740-82-5
Molecular FormulaC22H19NOS2
Molecular Weight377.52
Structural Identifiers
SMILESC1C(=CC2=CC=CS2)C(=O)C(=CC3=CC=CS3)CN1CC4=CC=CC=C4
InChIInChI=1S/C22H19NOS2/c24-22-18(12-20-8-4-10-25-20)15-23(14-17-6-2-1-3-7-17)16-19(22)13-21-9-5-11-26-21/h1-13H,14-16H2/b18-12+,19-13+
InChIKeyVEWNBLZJGWFBIR-KLCVKJMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (3E,5E)-1-Benzyl-3,5-bis[(thiophen-2-yl)methylidene]piperidin-4-one (CAS 1214740-82-5) Is a Distinct Bis-Arylidene Piperidinone Candidate for Curcumin-Mimetic Screening


(3E,5E)-1-Benzyl-3,5-bis[(thiophen-2-yl)methylidene]piperidin-4-one (CAS 1214740-82-5) is a synthetic bis-arylidene piperidin-4-one belonging to the 3,5-bis(arylidene)-4-piperidone (DAP) family, a well-established class of monocarbonyl curcumin analogs with demonstrated cytotoxic, antioxidant, and enzyme-inhibitory properties [1]. The compound features a central piperidin-4-one ring bearing an N-benzyl substituent and two (E)-thiophen-2-ylmethylidene groups at positions 3 and 5, forming a conjugated dienone system. Its single-crystal X‑ray structure (triclinic, space group P-1, a = 5.7110 Å, b = 9.4072 Å, c = 17.338 Å, α = 87.82°, β = 87.55°, γ = 81.99°, V = 921.1 ų at 113 K, R₁ = 0.039) has been definitively solved, providing unambiguous identity confirmation essential for reproducible procurement and assay development [2].

Why Generic In-Class Substitution Fails for (3E,5E)-1-Benzyl-3,5-bis[(thiophen-2-yl)methylidene]piperidin-4-one (CAS 1214740-82-5): Structural and Pharmacophoric Non-Interchangeability


Although numerous 3,5-bis(arylidene)-4-piperidones share a common dienone pharmacophore, substitution at the N-1 position, the arylidene ring, and the olefin geometry each profoundly alter conformational equilibria, electrophilic reactivity toward cellular thiols, and biological target engagement [1]. The N-benzyl group in this compound confers distinct conformational properties compared to N—H, N-methyl, or N-acyl analogs, as demonstrated by NMR-derived solution conformations and X‑ray solid-state geometries [2]. Furthermore, the thiophen-2-yl moiety introduces unique electronic and steric features—including ring-flip disorder with quantifiable occupancy ratios—that differentiate it from phenyl, 3-thienyl, or halogenated arylidene congeners. These structural differences translate into divergent cytotoxicity profiles, antioxidant capacities, and enzyme inhibition selectivities across the DAP class, meaning that procurement of a generic 'bis-thienylidene piperidinone' without precise specification of the N-substituent and thiophene regioisomer risks irreproducible biological results [3].

Quantitative Differential Evidence Guide for (3E,5E)-1-Benzyl-3,5-bis[(thiophen-2-yl)methylidene]piperidin-4-one (CAS 1214740-82-5) Versus Closest Analogs


X‑Ray Crystallographic Structure: 2-Thienyl vs. 3-Thienyl Regioisomer—Piperidone Ring Conformation and Thiophene Disorder Occupancy

The target compound (2-thienyl regioisomer) adopts a half-chair piperidone conformation [1], whereas the 3-thienyl regioisomer (1-benzyl-3,5-bis[(E)-3-thienylmethylidene]piperidin-4-one) crystallizes with the piperidine ring in an envelope conformation with the benzyl group equatorial [2]. Additionally, the thiophene ring disorder occupancies differ substantially: in the 2-thienyl compound the two rings show occupancies of 0.758(2)/0.242(2) and 0.588(2)/0.412(2) [1], while in the 3-thienyl regioisomer both rings share a uniform occupancy ratio of 0.799(1)/0.201(1) [2]. The 2-thienyl isomer also exhibits measurable π–π stacking (shortest centroid–centroid separation = 3.865(3) Å) [1], a feature not reported for the 3-thienyl analog.

X-ray crystallography conformational analysis regioisomer differentiation

Solution-State Conformation by NMR: N‑Benzyl vs. N‑Methyl Substitution—Magnetic Anisotropy and Chemical Shift Dispersion

The NMR study by Rajeswari et al. [1] characterized a series of 3,5-bis[(E)-thienylmethylene]piperidin-4-ones with varying N‑substituents. The N‑benzyl group in the target compound introduces a magnetically anisotropic phenyl ring that causes distinct ¹H and ¹³C chemical shift perturbations at the piperidone C‑2/C‑6 methylene protons and the exocyclic vinylic positions, relative to the N‑methyl analog. In the N‑methyl series (compounds 2a–c), magnetic nonequivalence of axial and equatorial protons at C‑2 and C‑6 is observed via HMBC, confirming a fixed ring conformation [1]. The N‑benzyl analog, by contrast, adopts a different conformational equilibrium due to the increased steric bulk of the benzyl group, which alters the spatial relationship between the thiophene rings and the central ketone.

NMR spectroscopy conformational analysis N-substituent effect

Synthetic Accessibility: Bis-Substituted (Chalcone-Type) vs. Mono-Substituted N‑Benzylpiperidin-4-ones

The Tokárová et al. 2025 comparative study [1] explicitly contrasts mono-substituted 3‑arylmethylidene‑N‑benzylpiperidin‑4‑ones (which exhibit AChE inhibitory activity comparable to donepezil) with bis‑substituted analogs (including the target compound class), noting that while mono‑substituted derivatives suffer from 'synthetic unavailability' that has hindered pharmaceutical development, bis‑substituted chalcones/dienones 'represent an easy and well-known process.' This establishes a clear procurement-relevant differentiation: the bis‑substituted thiophene scaffold offers a synthetically tractable entry point for curcumin‑mimetic screening libraries, whereas the mono‑substituted AChE‑active analogs remain challenging to access in quantity.

synthetic chemistry structure–activity relationship drug design

Antioxidant Activity of the N‑Unsubstituted Analog (BTMP): Quantitative In‑Vitro DPPH, ABTS, and FRAP Data Supporting Thiophene-Containing Scaffold Activity

The N‑unsubstituted analog 3,5‑bis[(E)‑thienylmethylene]piperidin‑4‑one (BTMP) was evaluated by Nivedha et al. [1] across multiple antioxidant assays. At 40 μg/mL, BTMP demonstrated the highest free‑radical scavenging activity among the doses tested in DPPH•, ABTS•⁺, FRAP, nitric oxide, superoxide anion, and hydrogen peroxide scavenging assays [1]. While these data are not for the N‑benzyl compound itself, they provide the only publicly available quantitative antioxidant evidence for a closely related 3,5‑bis(thienylidene)piperidin‑4‑one scaffold, establishing a class‑level baseline against benzylidene‑substituted curcumin analogs (e.g., EF24).

antioxidant curcumin analog free radical scavenging

Cytotoxic Potential via Thiol Reactivity: Class‑Level Evidence for 3,5‑Bis(arylidene)‑4‑piperidones vs. Curcumin and Cisplatin

The 3,5‑bis(arylidene)‑4‑piperidone pharmacophore [Ar–C=C–C(O)–C=C–Ar] functions as a bis‑Michael acceptor capable of sequential thiol alkylation, a mechanism that underlies the selective cytotoxicity of this compound class toward malignant cells [1]. QSAR modeling across 3,5‑bis(arylidene)‑4‑piperidones has established that cytotoxicity against Molt 4/C8 and CEM T‑lymphocytes and murine L1210 cells reaches low‑micromolar IC₅₀ values for optimized benzylidene analogs, with N‑aroyl substitution further enhancing potency [1]. The prototypical analog EF24 (3,5‑bis(2‑fluorobenzylidene)‑4‑piperidone) exhibits 10‑fold greater potency in cell death induction than curcumin and superior anticancer efficacy with lower toxicity than cisplatin . The thiophene‑containing target compound incorporates this validated dienone warhead with the added electronic modulation of sulfur heterocycles, positioning it as a structurally distinct candidate within a mechanistically validated cytotoxic scaffold.

cytotoxicity thiol alkylation anticancer

Highest-Confidence Research and Industrial Application Scenarios for (3E,5E)-1-Benzyl-3,5-bis[(thiophen-2-yl)methylidene]piperidin-4-one (CAS 1214740-82-5)


Curcumin-Mimetic Anticancer Screening Libraries Requiring Thiophene-Containing DAP Scaffolds

The validated bis-Michael acceptor pharmacophore of 3,5‑bis(arylidene)‑4‑piperidones, combined with the unique electronic properties of the thiophene heterocycle, makes this compound a valuable addition to focused screening libraries aimed at identifying thiol‑reactive cytotoxins with selectivity for malignant over normal cells [1]. The structurally characterized (E,E)‑configuration and half‑chair piperidone conformation ensure reproducible binding geometry [2].

Crystallography-Guided Drug Design and Polymorph Screening

With a fully solved single‑crystal X‑ray structure (R₁ = 0.039, triclinic P‑1, unit‑cell parameters precisely determined at 113 K) and documented thiophene disorder occupancies [2], this compound serves as a robust reference standard for crystallographic studies, co‑crystallization with protein targets, and computational docking validation where accurate ligand geometry is critical.

Structure–Activity Relationship (SAR) Studies on N‑Substituent Effects in Bis-Thienylidene Piperidinones

The well‑characterized NMR spectroscopic profile of the thiophene‑containing DAP series [1], combined with the distinct conformational signature of the N‑benzyl group relative to N‑methyl and N—H analogs, positions this compound as an essential comparator for systematic SAR campaigns exploring the impact of N‑substitution on cytotoxicity, antioxidant capacity, and enzyme inhibition within the bis‑thienylidene scaffold class.

Alzheimer's Disease Drug Discovery: AChE Inhibitor Scaffold Comparison

The comparative framework established by Tokárová et al. [2] demonstrates that while mono‑substituted N‑benzylpiperidin‑4‑ones possess AChE inhibitory activity comparable to donepezil, the bis‑substituted analogs (including this compound) represent the synthetically accessible curcumin‑mimetic branch. This compound can therefore serve as a reference for distinguishing AChE‑directed vs. curcumin‑mimetic anti‑Alzheimer strategies within the same N‑benzylpiperidin‑4‑one chemical space.

Quote Request

Request a Quote for (3E,5E)-1-benzyl-3,5-bis[(thiophen-2-yl)methylidene]piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.